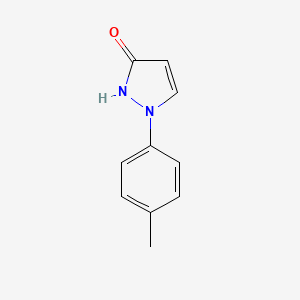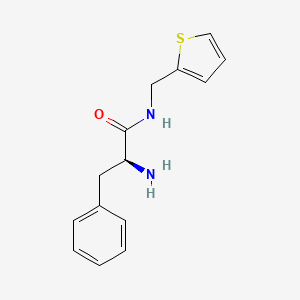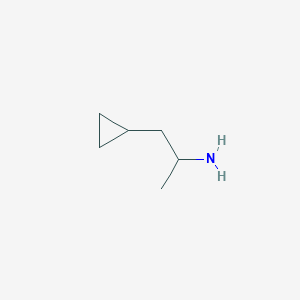
1-Cyclopropylpropan-2-amine
Übersicht
Beschreibung
1-Cyclopropylpropan-2-amine is a chemical compound with the molecular formula C6H14ClN . It is also known by the synonym 2-Cyclopropyl-1-methyl-ethylamine hydrochloride . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 1-Cyclopropylpropan-2-amine is1S/C6H13N.ClH/c1-5(7)4-6-2-3-6;/h5-6H,2-4,7H2,1H3;1H . This indicates that the compound has a cyclopropyl group attached to a propan-2-amine. Physical And Chemical Properties Analysis
1-Cyclopropylpropan-2-amine is a solid at room temperature . It has a molecular weight of 135.64 . .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-Cyclopropylpropan-2-amine exhibits potential as a building block in drug discovery. Researchers explore its structural modifications to design novel pharmaceutical agents. The strained cyclopropane ring can impart specific properties, affecting drug binding, metabolism, and bioavailability .
Organic Synthesis
Cyclopropanes, including 1-Cyclopropylpropan-2-amine, serve as valuable synthetic intermediates. Their strained three-membered ring allows for unique transformations. Researchers use them to create complex molecules, such as natural products and functional materials .
Materials Science
The incorporation of cyclopropane-containing moieties into polymers and materials enhances their properties. Researchers investigate the use of 1-Cyclopropylpropan-2-amine derivatives to modify material strength, rigidity, and reactivity .
Natural Product Synthesis
1-Cyclopropylpropan-2-amine appears in various natural products. Scientists study its role in biosynthetic pathways and explore its total synthesis. Understanding its contribution to natural product structures aids in drug development and chemical biology .
Chemical Biology
Researchers investigate the biological effects of 1-Cyclopropylpropan-2-amine derivatives. These compounds may interact with specific enzymes, receptors, or cellular processes. Their unique reactivity provides opportunities for targeted interventions .
Catalysis
Cyclopropanes participate in diverse catalytic reactions. Researchers explore the use of 1-Cyclopropylpropan-2-amine-based catalysts in asymmetric synthesis, ring-opening reactions, and cycloadditions. These applications contribute to green chemistry and efficient processes .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 1-Cyclopropylpropan-2-amine are not mentioned in the search results, it’s worth noting that amine functionalized materials, which include cyclopropylamines, are being widely researched for various applications, including CO2 capture . This suggests that 1-Cyclopropylpropan-2-amine and similar compounds could have potential future applications in this area.
Eigenschaften
IUPAC Name |
1-cyclopropylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(7)4-6-2-3-6/h5-6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJUBRAHXQCZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
762183-54-0 | |
| Record name | 1-cyclopropylpropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



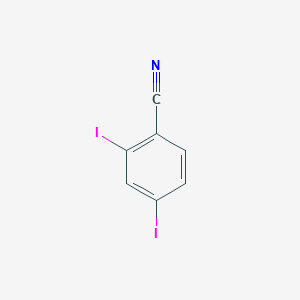

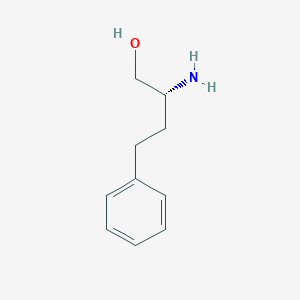
![1-Azabicyclo[2.2.2]octane-3-propanol](/img/structure/B3283078.png)
![4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B3283092.png)
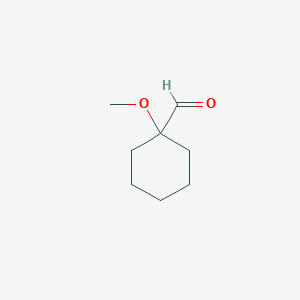

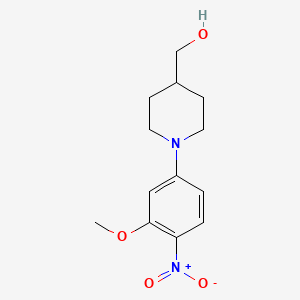
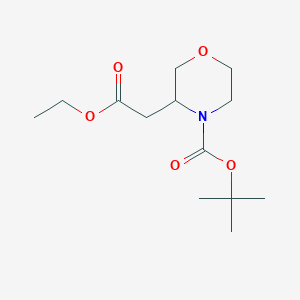
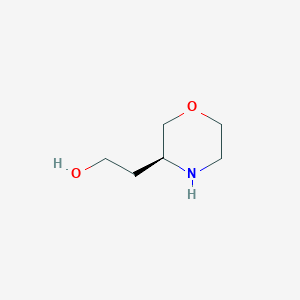
![8-[3,5-Bis(7,10-diphenylfluoranthen-8-yl)phenyl]-7,10-diphenylfluoranthene](/img/structure/B3283124.png)
